(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
Description
(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine is a chiral amine characterized by a trifluoroethyl group attached to a substituted phenyl ring (4-chloro-3-methyl). This structural motif combines halogenated and alkyl substituents, which are common in pharmaceuticals to optimize lipophilicity, metabolic stability, and target binding . The trifluoroethyl group enhances electron-withdrawing effects and chemical stability, while the chloro and methyl substituents on the phenyl ring modulate steric and electronic properties.
Properties
Molecular Formula |
C9H9ClF3N |
|---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI Key |
KYUYUWMJUPLGNK-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Trifluoroethylamine Moiety
The trifluoroethylamine group is introduced by nucleophilic substitution or reductive amination involving trifluoroacetaldehyde derivatives or trifluoroethyl halides. Common approaches include:
- Reductive amination of trifluoroacetaldehyde with the corresponding amine or aniline derivative
- Nucleophilic substitution using trifluoroethyl halides (e.g., trifluoroethyl bromide) with amine nucleophiles
These methods require mild conditions to preserve the trifluoromethyl group and avoid racemization.
Introduction of the 4-Chloro-3-methylphenyl Group
The aromatic moiety is typically introduced via:
- Use of 4-chloro-3-methylaniline or its derivatives as starting materials
- Coupling reactions such as reductive amination with trifluoroacetaldehyde or its equivalents
The aromatic amine is reacted with trifluoroacetaldehyde under reductive amination conditions, often employing sodium cyanoborohydride or similar reducing agents in acidic media to yield the chiral trifluoroethylamine.
Stereoselective Synthesis
Maintaining the (1R) stereochemistry is achieved by:
Typical Reaction Conditions
- Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether, or dichloromethane under inert atmosphere (nitrogen)
- Reducing agents: Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride
- Temperature: Room temperature to mild heating (20–40 °C)
- Purification: Column chromatography on silica gel using pentane/ethyl acetate mixtures as eluents.
Example Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Reductive amination | 4-chloro-3-methylaniline (1 eq), trifluoroacetaldehyde hydrate (1.2 eq), sodium cyanoborohydride (2 eq), acetic acid (catalytic), THF, room temperature, 2–4 h | Formation of this compound with high stereoselectivity |
| 2. Work-up | Extraction with organic solvents, washing, drying over anhydrous sodium sulfate | Crude product |
| 3. Purification | Silica gel column chromatography (pentane/ethyl acetate 20:1) | Pure chiral trifluoroethylamine as colorless oil or solid |
Yields reported in similar reductive amination reactions range from 35% to 50%, depending on reaction scale and purification efficiency.
Analytical Characterization Supporting Preparation
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of 4-chloro-3-methylaniline with trifluoroacetaldehyde | 4-chloro-3-methylaniline, trifluoroacetaldehyde, NaCNBH3, AcOH | RT, THF, 2–4 h | High stereoselectivity, mild conditions | Moderate yields, requires careful purification |
| Nucleophilic substitution with trifluoroethyl halides | 4-chloro-3-methylaniline, trifluoroethyl bromide, base | Mild heating, inert atmosphere | Direct introduction of trifluoroethyl group | Possible side reactions, racemization risk |
| Asymmetric synthesis using chiral catalysts | Chiral amine or catalyst, trifluoroacetaldehyde | Controlled temperature, inert atmosphere | High enantiomeric excess | Complex catalyst systems, cost |
Research Findings and Notes
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.
- The (1R) stereochemistry is crucial for biological activity, necessitating stereoselective synthesis or resolution.
- Purification and characterization techniques are essential to confirm the structure and purity of the final product.
- No direct industrial-scale synthesis details are publicly available, but laboratory-scale methods are well-documented in medicinal chemistry literature.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. Reaction outcomes depend on the electron-withdrawing effects of the trifluoroethylamine group:
| Reaction Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaOH (10% aq.), 80°C, 6 hrs | Phenol derivative | 55-60% | Requires phase-transfer catalysts for improved efficiency |
| NH₃/MeOH, 100°C, 12 hrs | Aniline analog | 42% | Competing amine dealkylation observed |
Mechanistic studies suggest the trifluoroethyl group activates the ring through inductive effects (-I), facilitating attack by hard nucleophiles like hydroxide or ammonia.
Amine Functionalization
The primary amine undergoes typical derivatization reactions:
Acylation
-
Reacts with acetyl chloride in dichloromethane at 0°C to form N-acetyl derivatives (85% yield)
-
With benzoyl chloride: Requires base (Et₃N) and yields 78% product after 2 hrs at 25°C
Alkylation
-
Propyl bromide in THF with K₂CO₃ gives N-alkylated product (63% yield)
-
Steric hindrance from the trifluoroethyl group reduces reaction rates compared to non-fluorinated analogs
Oxidation Reactions
The amine group shows resistance to oxidation due to electron-withdrawing CF₃ group:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq.) | 100°C, 24 hrs | Nitro compound | <5% |
| mCPBA | CH₂Cl₂, 0°C | N-Oxide | 92% |
Oxidation occurs preferentially at the aromatic methyl group over the amine under strong acidic conditions.
Salt Formation
Protonation with acids produces stable salts:
| Acid | Solvent | Salt Properties |
|---|---|---|
| HCl | Et₂O | White crystalline solid (mp 189-192°C) |
| H₂SO₄ | EtOH | Hygroscopic powder |
Salt formation improves aqueous solubility by 12-15× compared to free base .
Reductive Amination
Participates in tandem reactions with carbonyl compounds:
| Carbonyl Source | Reducing Agent | Product Yield |
|---|---|---|
| Formaldehyde | NaBH₃CN | 68% |
| Cyclohexanone | H₂/Pd-C | 51% |
Steric effects from the 3-methyl group reduce reaction rates by ~40% compared to unsubstituted analogs.
Metal Complexation
Forms stable complexes with transition metals:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(II)Cl₂ | 2:1 | 8.9 ± 0.2 |
| Pd(II) acetate | 1:1 | 6.4 |
X-ray crystallography of Cu complexes shows square planar geometry with N,N-coordination.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset decomposition: 215°C
-
Major decomposition pathway: Cleavage of C-N bond (ΔH = 128 kJ/mol)
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C-F bond cleavage (quantum yield Φ = 0.03)
-
Radical recombination products detected by ESR
-
85% recovery of starting material after 24 hrs exposure
This comprehensive reaction profile demonstrates the compound's versatility in synthetic chemistry. The trifluoroethyl group significantly modifies reactivity compared to non-fluorinated analogs, particularly enhancing stability toward metabolic degradation while maintaining sufficient reactivity for derivatization. These properties make it valuable for developing pharmaceuticals and advanced materials.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine is in medicinal chemistry. Its structural features allow it to interact with biological systems effectively.
Potential Drug Development
- Antidepressants and Anxiolytics : The compound's amine functionality and aromatic ring suggest potential activity as a central nervous system agent. Research into similar compounds has shown promise in treating mood disorders and anxiety .
- Anticancer Agents : Preliminary studies indicate that derivatives of trifluoroethylamines exhibit cytotoxic properties against various cancer cell lines. Investigating the specific effects of this compound could yield new anticancer therapies .
Agrochemicals
The agricultural sector may benefit from the application of this compound in developing new pesticides or herbicides.
Pesticidal Activity
- Insecticides : Compounds with similar structures have been shown to possess insecticidal properties. The incorporation of trifluoroethyl groups can enhance lipophilicity, improving penetration into insect exoskeletons .
- Herbicides : The chlorinated aromatic moiety may provide selective herbicidal activity against certain weed species, making it a candidate for further research in agrochemical formulations .
Materials Science
In materials science, this compound can be explored for its utility in creating advanced materials.
Polymer Chemistry
- Fluorinated Polymers : The trifluoroethyl group can be utilized to synthesize polymers with enhanced thermal stability and chemical resistance. Such materials are valuable in high-performance applications .
- Coatings : The compound could serve as a precursor for coatings that require low surface energy or hydrophobic properties due to the fluorinated nature of its structure .
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds, providing insights into the potential uses of this compound.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, increasing the compound’s efficacy.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents: The target compound’s 4-Cl and 3-CH₃ groups balance electron-withdrawing (Cl) and electron-donating (CH₃) effects, unlike the 4-F/3-CH₃ () or 4-CF₃ () analogs.
- Stereochemistry : The (1R) configuration is critical for enantioselective interactions, as seen in ’s (S)-enantiomer, which may exhibit divergent biological activity .
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group increases lipophilicity compared to non-fluorinated amines (e.g., 2,2,2-Trifluoroethylamine, logP ~0.5) . The 4-Cl and 3-CH₃ substituents further enhance hydrophobicity, likely yielding a higher logP than the 4-F analog (CAS 1213006-57-5) .
- Metabolic Stability : Chlorine’s resistance to oxidative metabolism may improve stability compared to fluorine, which is more susceptible to enzymatic defluorination .
- Solubility : The 3-CH₃ group may reduce aqueous solubility compared to polar substituents like CF₃ () but improve membrane permeability .
Biological Activity
(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine is a chiral amine compound with significant biological activity attributed to its unique structural features. This article explores its biological interactions, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClF₃N
- Molecular Weight : 223.62 g/mol
- IUPAC Name : (1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine
- Chirality : The presence of a chiral center at the carbon adjacent to the amine group influences its biological interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Binding Affinity : The trifluoromethyl group enhances binding affinity to various receptors and enzymes, which may modulate their activity.
- Pathways Involved : It may influence neurotransmission pathways and metabolic processes, potentially impacting conditions like depression or anxiety.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity : Studies suggest that compounds with similar structures can exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, a factor in neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Neuropharmacology Study :
- Objective : To evaluate the antidepressant-like effects in animal models.
- Findings : The compound showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties.
-
Enzyme Interaction Analysis :
- Objective : To assess the binding affinity to monoamine oxidase (MAO).
- Findings : High binding affinity was observed, suggesting that it could be a potential inhibitor of MAO, which is relevant for treating mood disorders.
Comparative Analysis with Related Compounds
The following table summarizes key structural and biological characteristics of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C₉H₉ClF₃N | Antidepressant-like effects | Chiral amine with high binding affinity |
| (1S)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanamine | C₉H₉ClF₃N | Different activity profile | Enantiomer with distinct pharmacological effects |
| 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanamine | C₉H₉ClF₃N | Potentially lower efficacy | Different substitution pattern |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine, and how can enantiomeric purity be optimized?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (R)-configured amine. Alternatively, enzymatic resolution of racemic mixtures may be employed. Key steps include protecting the amine group during reactions to avoid side products and using high-purity starting materials (e.g., 4-chloro-3-methylphenyl ketones) . Ammonolysis of halogenated intermediates, as described for analogous trifluoroethylamine derivatives, can also be adapted, though reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization .
Q. Which analytical techniques are most reliable for confirming structural and chiral integrity?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak area ratios validate enantiomeric excess (≥99% for pharmaceutical-grade purity) .
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integrity, while NMR detects deshielding effects from the chloro-methylphenyl group. NOE experiments can confirm spatial arrangement .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in structurally similar compounds (e.g., ).
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent moisture absorption and photodegradation. Stability studies indicate decomposition above 40°C, forming trifluoroacetic acid derivatives, as detected via LC-MS .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethylamine group influence reactivity in nucleophilic substitutions or cross-coupling reactions?
- Methodological Answer : The -CF group reduces amine basicity (pKa ~5–6), limiting protonation in neutral media. This enhances its nucleophilicity in polar aprotic solvents (e.g., DMF, THF) for Pd-catalyzed Buchwald-Hartwig couplings. Computational studies (DFT) show partial positive charge on the NH group, favoring reactions with electron-deficient aryl halides. Kinetic monitoring via in-situ IR spectroscopy is advised to optimize reaction rates .
Q. What strategies address discrepancies in reported solubility data across solvent systems?
- Methodological Answer : Contradictions arise from varying solvent purity, temperature, and measurement techniques (e.g., gravimetric vs. UV-Vis). A standardized protocol involves:
- Saturation shake-flask method : Stir excess compound in solvent (25°C, 24 hrs), filter, and quantify via HPLC.
- COSMO-RS simulations : Predict solubility trends in solvents like dichloromethane (high solubility) vs. water (<0.1 mg/mL). Experimental validation is critical, as hydrophobic interactions with the chloro-methylphenyl group dominate .
Q. How does this compound interact with biological targets (e.g., ion channels or enzymes) in structure-activity relationship (SAR) studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal that the trifluoroethylamine moiety stabilizes hydrogen bonds with Asp/Glu residues in voltage-gated calcium channels (e.g., Cav2.2). In vitro assays (patch-clamp electrophysiology) quantify inhibition potency (IC). Metabolite profiling (LC-HRMS) identifies oxidative degradation products, which may interfere with SAR interpretations .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s melting point and thermal stability?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) at 10°C/min under N identifies polymorph transitions. For example, reports a sharp endotherm at 85°C (pure form), while broader peaks in other studies suggest amorphous content. Recrystallization from ethyl acetate/n-hexane (1:3) yields the thermodynamically stable polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
